molecular formula C29H27O3P B14906887 Methyl 3-(2'-(diphenylphosphanyl)-6-methoxy-[1,1'-biphenyl]-2-yl)propanoate

Methyl 3-(2'-(diphenylphosphanyl)-6-methoxy-[1,1'-biphenyl]-2-yl)propanoate

Cat. No.: B14906887
M. Wt: 454.5 g/mol
InChI Key: YITCMWMOXFGPDI-UHFFFAOYSA-N
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Description

Methyl 3-(2’-(diphenylphosphanyl)-6-methoxy-[1,1’-biphenyl]-2-yl)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a phosphanyl group and a methoxy-substituted biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2’-(diphenylphosphanyl)-6-methoxy-[1,1’-biphenyl]-2-yl)propanoate typically involves a multi-step process. One common method includes the esterification of 3-(2’-(diphenylphosphanyl)-6-methoxy-[1,1’-biphenyl]-2-yl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2’-(diphenylphosphanyl)-6-methoxy-[1,1’-biphenyl]-2-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for ester reduction.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of phosphine oxides.

    Reduction: Formation of 3-(2’-(diphenylphosphanyl)-6-methoxy-[1,1’-biphenyl]-2-yl)propanol.

    Substitution: Formation of various substituted biphenyl derivatives.

Scientific Research Applications

Methyl 3-(2’-(diphenylphosphanyl)-6-methoxy-[1,1’-biphenyl]-2-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(2’-(diphenylphosphanyl)-6-methoxy-[1,1’-biphenyl]-2-yl)propanoate involves its interaction with specific molecular targets. The phosphanyl group can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(2’-(diphenylphosphanyl)-[1,1’-biphenyl]-2-yl)propanoate: Lacks the methoxy group, resulting in different reactivity and binding properties.

    Methyl 3-(2’-(diphenylphosphanyl)-6-chloro-[1,1’-biphenyl]-2-yl)propanoate: Contains a chloro group instead of a methoxy group, leading to variations in chemical behavior.

Uniqueness

Methyl 3-(2’-(diphenylphosphanyl)-6-methoxy-[1,1’-biphenyl]-2-yl)propanoate is unique due to the presence of both the phosphanyl and methoxy groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C29H27O3P

Molecular Weight

454.5 g/mol

IUPAC Name

methyl 3-[2-(2-diphenylphosphanylphenyl)-3-methoxyphenyl]propanoate

InChI

InChI=1S/C29H27O3P/c1-31-26-18-11-12-22(20-21-28(30)32-2)29(26)25-17-9-10-19-27(25)33(23-13-5-3-6-14-23)24-15-7-4-8-16-24/h3-19H,20-21H2,1-2H3

InChI Key

YITCMWMOXFGPDI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)CCC(=O)OC

Origin of Product

United States

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